molecular formula C6H10N2O5 B3125609 4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid CAS No. 327065-40-7

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid

Cat. No.: B3125609
CAS No.: 327065-40-7
M. Wt: 190.15 g/mol
InChI Key: MIQCCWBQWYWUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid is a chemical compound with intriguing properties and significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a hydrazino group attached to a butanoic acid backbone. Its molecular formula is C6H10N2O5, and it has a molecular weight of 190.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid typically involves the reaction of hydrazine derivatives with methoxycarbonyl compounds under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by esterification with methanol to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazino group under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazino compounds.

Scientific Research Applications

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Methoxycarbonyl)hydrazino]-4-oxo-2-butenoic acid: Similar structure but with a double bond in the butanoic acid backbone.

    4-[2-(Methoxycarbonyl)hydrazino]-3-methyl-4-oxo-2-butenoic acid: Contains a methyl group in addition to the methoxycarbonyl and hydrazino groups.

Uniqueness

4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methoxycarbonylhydrazinyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c1-13-6(12)8-7-4(9)2-3-5(10)11/h2-3H2,1H3,(H,7,9)(H,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQCCWBQWYWUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid
Reactant of Route 6
4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.